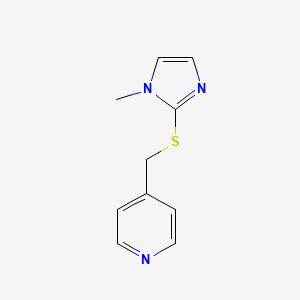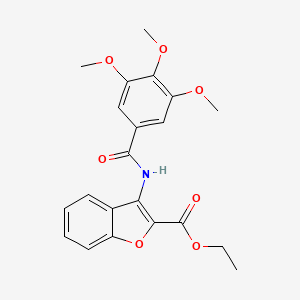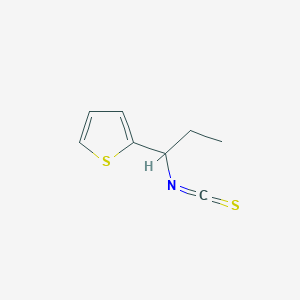
2-(1-Isothiocyanatopropyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Isothiocyanatopropyl)thiophene is a chemical compound with the molecular formula C8H9NS2 . The molecule contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 isothiocyanate .
Synthesis Analysis
Thiophenes, including 2-(1-Isothiocyanatopropyl)thiophene, are important heterocyclic scaffolds found in natural products as well as in pharmaceutically active agents . They are synthesized through various methods, including ring-forming multicomponent reactions . For example, the reaction of pyridine-2,6-bis(3-oxopropanenitrile), phenyl isothiocyanate, and α-halo compounds produces polysubstituted thiophenes .Molecular Structure Analysis
The molecular structure of 2-(1-Isothiocyanatopropyl)thiophene includes a five-membered thiophene ring and an isothiocyanate group . The molecule has a total of 20 atoms, including 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Sulfur atoms .Chemical Reactions Analysis
Thiophene derivatives, including 2-(1-Isothiocyanatopropyl)thiophene, are synthesized through various chemical reactions. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Applications De Recherche Scientifique
Synthesis of Thiophene Derivatives
Isothiocyanates, including “2-(1-Isothiocyanatopropyl)thiophene”, have been used in the synthesis of thiophene derivatives . These derivatives are an important class of heterocyclic compounds applied in various fields such as medicinal chemistry, pharmacology, agrochemistry, and materials science .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are key materials in the fabrication of organic light-emitting diodes . They are used to improve the efficiency and lifespan of these devices .
Organic Field-Effect Transistors (OFETs)
Thiophene-based molecules play a significant role in the advancement of organic field-effect transistors . These transistors are used in various electronic devices, including flexible displays and sensors .
Anticancer Activity
Some thiophene derivatives synthesized using isothiocyanates have shown anticancer activity. For instance, polysubstituted thiophenes were screened for anticancer activity against two human cancer cell lines (HEPG2 and MCF7) .
Antibacterial Properties
Thiophene derivatives have exhibited excellent to good activity against Gram-negative microorganisms (Pseudomonas aeruginosa and Escherichia coli) and lower activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) .
Antifungal Activity
These compounds also showed moderate to low antifungal activity against Aspergillus niger and Candida albicans .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help protect metals from corrosion, extending the lifespan of metal structures and components .
Medicinal Chemistry
Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Orientations Futures
Thiophene-based compounds, including 2-(1-Isothiocyanatopropyl)thiophene, have attracted considerable interest due to their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, agrochemistry, and materials science . Future research may focus on exploring these potentials further.
Propriétés
IUPAC Name |
2-(1-isothiocyanatopropyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2/c1-2-7(9-6-10)8-4-3-5-11-8/h3-5,7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCHVMZAHTNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Isothiocyanatopropyl)thiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

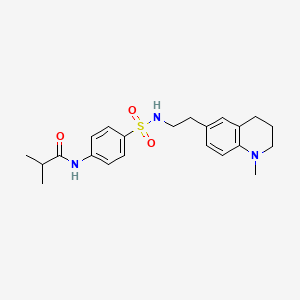

![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2664347.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methylphenyl)methanamine](/img/structure/B2664349.png)
![1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole](/img/structure/B2664350.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2664352.png)
![1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethylisoquinoline](/img/structure/B2664356.png)
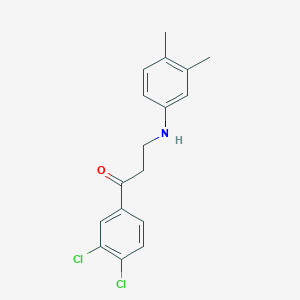

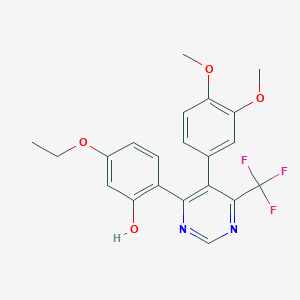
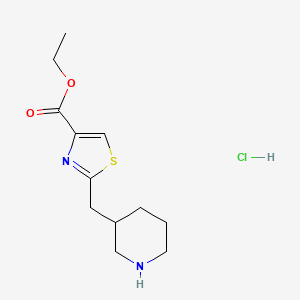
![8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664365.png)
